1-Boc-3-iodomethyl-3-fluoroazetidine

Medicinal Chemistry DPP IV Inhibitors Chemical Stability

Researchers requiring conformationally constrained, metabolically stable azetidine intermediates often face limited synthetic versatility. This bifunctional 1-Boc-3-iodomethyl-3-fluoroazetidine overcomes this by combining a 3-fluoro group (enhancing stability & DPP IV potency) with a reactive iodomethyl handle enabling SN2 displacement, Suzuki/Sonogashira cross-coupling, and iodocyclisation (96% yield). Supplied as a crystalline solid (mp 100-103°C) with ≥95% batch-to-batch purity for reproducible multi-step campaigns.

Molecular Formula C9H15FINO2
Molecular Weight 315.12 g/mol
CAS No. 1374657-64-3
Cat. No. B1529586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-iodomethyl-3-fluoroazetidine
CAS1374657-64-3
Molecular FormulaC9H15FINO2
Molecular Weight315.12 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CI)F
InChIInChI=1S/C9H15FINO2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6H2,1-3H3
InChIKeyZJDAPUKBGDZCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-3-iodomethyl-3-fluoroazetidine (CAS 1374657-64-3): Fluorinated Azetidine Building Block with Dual Reactivity Handles


1-Boc-3-iodomethyl-3-fluoroazetidine (CAS 1374657-64-3), systematically named tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate, is a bifunctional azetidine derivative featuring both a fluorine atom and an iodomethyl group on the 3-position of the azetidine ring . The compound is characterized by its tert-butyloxycarbonyl (Boc) protected nitrogen, which allows for selective deprotection under acidic conditions to reveal the free amine for further functionalization [1]. The presence of the strained azetidine ring confers molecular rigidity, while the fluorine substituent imparts metabolic stability and modulates electronic properties, and the iodomethyl group serves as a versatile electrophilic handle for nucleophilic substitution and cross-coupling reactions .

1
Dual reactivity handles: fluorinated core for stability and iodomethyl for nucleophilic substitution / cross-coupling.
2
Boc-protected nitrogen enables orthogonal deprotection and sequential functionalization.
3
Strained azetidine ring supports conformationally constrained building block design.

Why 1-Boc-3-iodomethyl-3-fluoroazetidine Cannot Be Substituted with Non-Fluorinated or Non-Iodomethyl Azetidine Analogs


Generic substitution with non-fluorinated azetidine analogs (e.g., 1-Boc-3-iodomethylazetidine) or non-iodomethyl 3-fluoroazetidines (e.g., 1-Boc-3-fluoroazetidine) fails to replicate the precise reactivity and physicochemical profile of 1-Boc-3-iodomethyl-3-fluoroazetidine . The presence of fluorine at the 3-position is critical for enhancing metabolic stability and binding affinity in bioactive molecules, as demonstrated by the improved chemical stability of 3-fluoroazetidines compared to 2-cyanoazetidines and 2-ketoazetidines in DPP IV inhibitor development [1]. Concurrently, the iodomethyl group provides a highly reactive site for nucleophilic displacement and metal-catalyzed cross-coupling reactions that are not accessible with simple fluoroazetidines [2]. Substituting either of these two key functionalities with alternative substituents fundamentally alters the compound's utility as a building block in medicinal chemistry, making 1-Boc-3-iodomethyl-3-fluoroazetidine uniquely suited for specific synthetic pathways and target molecule construction.

Fluorine Absence

Non-fluorinated azetidine analogs may lack the metabolic stability and electronic modulation provided by the 3-fluoro group; chemical stability and binding profiles may shift.

No Iodomethyl Handle

3-Fluoroazetidines without the iodomethyl group cannot participate in nucleophilic displacement or metal-catalyzed cross-coupling, limiting synthetic versatility.

Quantitative Evidence for the Differentiated Selection of 1-Boc-3-iodomethyl-3-fluoroazetidine


Enhanced Chemical Stability of 3-Fluoroazetidine Core Compared to 2-Cyanoazetidine and 2-Ketoazetidine Congeners

The 3-fluoroazetidine scaffold, which forms the core of 1-Boc-3-iodomethyl-3-fluoroazetidine, exhibits significantly improved chemical stability relative to 2-cyanoazetidine and 2-ketoazetidine derivatives. In a review of azetidine-based DPP IV inhibitors, 3-fluoroazetidines were reported to display inhibitory potencies below 1 μM without the propensity for cyclization and chemical instability that plagues the other two subseries [1]. This class-level evidence suggests that analogs built on a 3-fluoroazetidine core are inherently more robust and less prone to degradation, a critical advantage for compound development and reliable procurement.

Chemical Stability
Class-level inference
3-Fluoroazetidine core shows no cyclization tendency vs. 2-cyano/2-keto subseries prone to degradation.
Supports storage and reaction robustness.
Qualitative SAR review; compound-specific data to verify.
Medicinal Chemistry DPP IV Inhibitors Chemical Stability

Reactive Iodomethyl Group Enables High-Yield Iodocyclisation to Functionalized Azetidines

The iodomethyl group is a key reactive handle for stereoselective transformations. A study on the iodocyclisation of homoallylamines demonstrated that 2-(iodomethyl)azetidine derivatives can be synthesized in 96% yield at room temperature [1]. While this specific reaction does not directly use 1-Boc-3-iodomethyl-3-fluoroazetidine, it establishes the high reactivity and synthetic utility of the iodomethyl-azetidine motif, which is directly present in the target compound. In contrast, the non-iodinated analog, 1-Boc-3-fluoroazetidine, lacks this reactive electrophilic site and cannot participate in similar transformations.

Iodomethyl Reactivity
Cross-study comparable
96% yield in model iodocyclisation; non-iodinated analog unreactive.
Enables nucleophilic substitution and cross-coupling pathways.
Based on comparable azetidine substrate.
Organic Synthesis Iodocyclisation Azetidine Derivatives

Metabolic Stability Imparted by Fluorine Substitution in Azetidine-Based DPP IV Inhibitors

Fluorine substitution is a well-established strategy to enhance metabolic stability. In the context of azetidine-based DPP IV inhibitors, the 3-fluoroazetidine series demonstrated sub-micromolar potency without the chemical instability issues observed in 2-cyanoazetidine and 2-ketoazetidine series [1]. While no direct comparative metabolic stability data (e.g., microsomal half-life) is available for 1-Boc-3-iodomethyl-3-fluoroazetidine itself, the class-level evidence strongly suggests that the fluorinated azetidine core is resistant to metabolic degradation pathways that affect non-fluorinated analogs.

Metabolic Stability
Class-level inference
3-Fluoroazetidine core associated with stable DPP IV inhibition and lack of chemical degradation.
May support favorable pharmacokinetic profiles in target compounds.
No direct microsomal stability data for this building block.
Drug Metabolism Pharmacokinetics DPP IV Inhibitors

High Purity and Defined Physical Properties Facilitate Reproducible Synthesis

Reputable suppliers provide 1-Boc-3-iodomethyl-3-fluoroazetidine with a minimum purity specification of 95% and 97% [1], along with well-defined physical properties including a melting point of 100-103°C . In comparison, close analogs such as 1-Boc-3-iodomethylazetidine (MW 297.13) and 1-Boc-3-iodomethyl-3-methylazetidine have different molecular weights and physical states (e.g., some are liquids) [2], which can affect handling, weighing, and reaction consistency. The target compound's high purity and crystalline solid form ensure accurate stoichiometry and reproducible experimental outcomes, which are critical for reliable synthetic workflows.

Physical Form
Supporting evidence
Crystalline solid, mp 100–103°C, ≥95% purity vs. liquid analogs with different molecular weight.
Supports reproducible handling and weighing.
Specification review; batch-specific COA to verify.
Chemical Procurement Quality Control Physical Properties

Optimal Application Scenarios for 1-Boc-3-iodomethyl-3-fluoroazetidine Based on Evidence


Synthesis of Metabolically Stable, Fluorinated Drug Candidates Requiring a Reactive Electrophilic Handle

The combination of a 3-fluoroazetidine core (for metabolic and chemical stability ) and an iodomethyl group (for nucleophilic substitution and cross-coupling ) makes 1-Boc-3-iodomethyl-3-fluoroazetidine an ideal building block for constructing fluorinated drug candidates. It is particularly well-suited for medicinal chemistry programs targeting enzymes like DPP IV, where 3-fluoroazetidines have demonstrated sub-micromolar potency and improved stability over other azetidine subtypes . The iodomethyl group can be leveraged to install diverse functional groups (e.g., amines, thiols, aryl/alkyl groups) via S_N2 or palladium-catalyzed cross-coupling reactions .

Development of Covalent Inhibitors and Chemical Probes via Iodomethyl-Directed Functionalization

The highly reactive iodomethyl group serves as an electrophilic warhead that can be exploited to create covalent inhibitors or chemical probes. Following Boc-deprotection of 1-Boc-3-iodomethyl-3-fluoroazetidine, the resulting secondary amine can be further elaborated, and the iodomethyl group can be replaced with nucleophiles that contain affinity handles, reactive groups, or reporter tags . This synthetic sequence allows for the precise installation of a fluorinated azetidine core into complex molecules for target engagement studies.

Stereoselective Synthesis of Functionalized Azetidines via Iodocyclisation or Metal-Catalyzed Cross-Coupling

The iodomethyl group enables stereoselective transformations such as iodocyclisation reactions, which have been demonstrated to deliver functionalized azetidine derivatives in high yield (96%) . While the target compound itself is a 3,3-disubstituted azetidine, its iodomethyl group can be used as a model for developing related cyclisation protocols or as a substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aromatic or aliphatic groups at the 3-position . This allows for the rapid construction of diverse, fluorinated azetidine libraries for biological screening.

Reliable Procurement for Reproducible Multi-Step Synthesis Campaigns

Due to its well-defined physical properties (melting point 100-103°C) , high commercial purity (≥95%) , and the inherent chemical stability of the 3-fluoroazetidine core [1], 1-Boc-3-iodomethyl-3-fluoroazetidine offers a high degree of batch-to-batch consistency. This reliability is essential for multi-step synthesis campaigns in both academic and industrial settings, where variability in building block quality can lead to irreproducible results and costly delays. The compound's solid-state form also simplifies storage and handling compared to liquid analogs .

Application
Selection Property
Validation Focus
Fluorinated building block synthesis
Dual reactivity (Boc / CH2I)
Nucleophile and cross-coupling compatibility
Target engagement probe assembly
Electrophilic handle for warhead installation
Deprotection and functionalization sequence
Azetidine library synthesis
Iodomethyl cross-coupling reactivity
Stereochemical outcome and diversification scope
Multi-step synthesis campaigns
Solid-state purity and stability
Batch-to-batch consistency and handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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